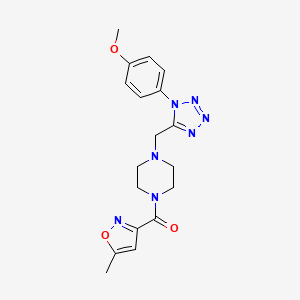

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as isoxazole derivatives, have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Mode of Action

Compounds with similar structures, such as tetrazole derivatives, can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

It’s worth noting that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Activité Biologique

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 318.36 g/mol

- Key Functional Groups :

- Piperazine ring

- Tetrazole moiety

- Isoxazole ring

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole-based compounds. For instance, compounds containing tetrazole rings have been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.1 to 3.2 µg/mL, indicating strong antimicrobial properties .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.8 | Staphylococcus aureus |

| Compound B | 1.2 | E. coli |

| Compound C | 2.5 | Pseudomonas aeruginosa |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in managing urinary infections.

- AChE Inhibition : Compounds similar to this compound have demonstrated IC₅₀ values ranging from 0.63 to 6.28 µM, indicating potent AChE inhibition compared to standard references .

| Compound | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| Compound D | 2.14 | AChE |

| Compound E | 0.63 | Urease |

The biological activity of this compound is believed to arise from its ability to bind to specific receptors and enzymes within biological systems. The presence of the piperazine and tetrazole moieties allows for diverse interactions at the molecular level, which can modulate various biochemical pathways.

Binding Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound may fit well into the active sites of certain enzymes, thereby inhibiting their function and leading to therapeutic effects .

Case Studies

Several case studies have illustrated the effectiveness of related compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a structural analog of this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

- Neuroprotective Effects : Research involving similar piperazine derivatives indicated neuroprotective effects in animal models, supporting further investigation into their use for neurodegenerative diseases .

Propriétés

IUPAC Name |

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-13-11-16(20-28-13)18(26)24-9-7-23(8-10-24)12-17-19-21-22-25(17)14-3-5-15(27-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKSRAOJEURMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.